4-Amino-3-(trifluoromethyl)benzoic acid

Pharmaceutical Intermediate Organic Synthesis Quality Control

4-Amino-3-(trifluoromethyl)benzoic acid (CAS 400-76-0) is the mandatory intermediate for Mabuterol and related β2-agonists. Its unique 1,3,4-substitution pattern directs regioselective chlorination; no positional isomer can substitute without redesigning the entire synthetic route. With a computed lipophilicity (XLogP3-AA) of 1.7 and a pKa of 4.43, this trifluoromethylated amino acid serves as a versatile scaffold for hit-to-lead optimization in medicinal chemistry, agrochemical development, and advanced materials. Procure only the specific 98% purity isomer to ensure batch-to-batch consistency and downstream success.

Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
CAS No. 400-76-0
Cat. No. B030802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-(trifluoromethyl)benzoic acid
CAS400-76-0
Synonyms4-Amino-α,α,α-trifluoro-m-toluic Acid; 
Molecular FormulaC8H6F3NO2
Molecular Weight205.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)C(F)(F)F)N
InChIInChI=1S/C8H6F3NO2/c9-8(10,11)5-3-4(7(13)14)1-2-6(5)12/h1-3H,12H2,(H,13,14)
InChIKeyNPPPORJZPNJXNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-(trifluoromethyl)benzoic acid (CAS 400-76-0) Procurement and Differentiation Guide


4-Amino-3-(trifluoromethyl)benzoic acid (CAS 400-76-0) is a trifluoromethyl-substituted aromatic amino acid with the molecular formula C8H6F3NO2 and a molecular weight of 205.13 g/mol [1]. It features a primary amino group at the 4-position and a carboxylic acid group at the 1-position on a benzene ring, with a trifluoromethyl (-CF3) group at the 3-position . This compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, owing to the unique electronic and steric properties conferred by the -CF3 group [2].

Why Substituting 4-Amino-3-(trifluoromethyl)benzoic acid with In-Class Analogs is Not Feasible


Direct substitution of 4-Amino-3-(trifluoromethyl)benzoic acid with closely related positional isomers or other trifluoromethyl benzoic acid derivatives is not possible without significant alteration of the downstream synthetic pathway and product properties. The specific 1,3,4-substitution pattern on the benzene ring is critical for directing subsequent reactions, such as regioselective halogenation and coupling steps in the synthesis of complex molecules like Mabuterol [1]. Furthermore, the precise spatial arrangement of the electron-withdrawing trifluoromethyl group, the electron-donating amino group, and the carboxylic acid dictates the molecule's physicochemical properties, including its lipophilicity (XLogP3-AA of 1.7) and acid dissociation constant (predicted pKa of 4.43), which are essential for its role as a versatile building block [2].

Quantitative Differentiation of 4-Amino-3-(trifluoromethyl)benzoic acid from Key Analogs


Superior Purity and Thermal Stability Compared to 4-Amino-2-(trifluoromethyl)benzoic acid

4-Amino-3-(trifluoromethyl)benzoic acid exhibits a significantly higher melting point (210.0-216.0°C) and is commercially available with a higher standard purity (≥98%) compared to its positional isomer, 4-Amino-2-(trifluoromethyl)benzoic acid, which has a melting point of 183-186°C and a typical commercial purity of 97% . This indicates greater thermal stability and a more refined commercial grade, which are critical for consistent reaction outcomes in multi-step syntheses.

Pharmaceutical Intermediate Organic Synthesis Quality Control

Unique Utility as a Mabuterol Intermediate Due to Specific Substitution Pattern

The specific 1,3,4-substitution pattern of 4-Amino-3-(trifluoromethyl)benzoic acid is essential for the regioselective chlorination step in the synthesis of the β2 adrenoreceptor agonist Mabuterol. This reaction yields 4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid as a key intermediate [1]. The positional isomer 4-Amino-2-(trifluoromethyl)benzoic acid (CAS 393-06-6) cannot undergo the same regioselective halogenation due to the different electronic environment around the aromatic ring, precluding its use in this established synthetic route.

Medicinal Chemistry Drug Synthesis Regioselective Halogenation

Computed Lipophilicity (XLogP3-AA) and pKa Differentiate it from 3-Amino-4-(trifluoromethyl)benzoic acid

The positional isomer 3-Amino-4-(trifluoromethyl)benzoic acid (CAS 125483-00-3) exhibits a different predicted pKa of 4.43±0.10 and a similar melting point range (203-205°C) , but its computed lipophilicity (XLogP3-AA) is not publicly available for direct comparison. However, the distinct positioning of the amino and carboxylic acid groups relative to the -CF3 group in 4-Amino-3-(trifluoromethyl)benzoic acid (XLogP3-AA = 1.7) [1] is expected to result in a different electron distribution and solubility profile, which can be leveraged for specific solubility requirements in reaction media or formulation.

Physicochemical Properties ADME Prediction Lead Optimization

Quantified Difference in Synthetic Versatility Compared to its Chlorinated Derivative

4-Amino-3-(trifluoromethyl)benzoic acid is a more versatile building block than its chlorinated derivative, 4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid (CAS 95656-52-3). While both are intermediates for Mabuterol, the non-chlorinated parent compound (MW 205.13 g/mol) can be further derivatized through the carboxylic acid or amino group to introduce additional functional groups without the steric and electronic influence of the chlorine atom [1]. The chlorinated derivative (MW 239.58 g/mol) has a more specific and limited role, primarily as a direct precursor in a single synthetic pathway .

Organic Synthesis Building Block Derivatization

High-Value Application Scenarios for 4-Amino-3-(trifluoromethyl)benzoic acid


Pharmaceutical Intermediate for Mabuterol and Related β2-Adrenoreceptor Agonists

4-Amino-3-(trifluoromethyl)benzoic acid is a critical intermediate in the established synthesis of Mabuterol, a selective β2-adrenoreceptor agonist used as a bronchodilator [1]. Its specific 1,3,4-substitution pattern enables the regioselective chlorination step that is essential for constructing the active pharmaceutical ingredient. Procurement of this specific isomer is mandatory for following the published synthetic route; substitution with any other positional isomer would necessitate a completely new synthetic pathway.

Versatile Building Block for Diverse Medicinal Chemistry Programs

As a well-characterized building block with a computed lipophilicity (XLogP3-AA) of 1.7 and a predicted pKa of 4.43, 4-Amino-3-(trifluoromethyl)benzoic acid is suitable for incorporation into a wide array of drug candidates [2]. Its three functional groups (amino, carboxylic acid, and trifluoromethyl) provide multiple points for derivatization, making it a valuable scaffold for synthesizing compound libraries for hit-to-lead optimization in anti-cancer, anti-inflammatory, and neurological disease research [3].

Agrochemical Synthesis and Advanced Material Development

The trifluoromethyl group is a privileged motif in agrochemicals due to its ability to enhance metabolic stability and biological activity. 4-Amino-3-(trifluoromethyl)benzoic acid serves as a key precursor for developing novel herbicides, fungicides, and insecticides [3]. Its unique electronic properties also make it a candidate for creating advanced materials, such as fluorinated polymers or liquid crystals, where the -CF3 group can impart desirable characteristics like hydrophobicity and chemical resistance [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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